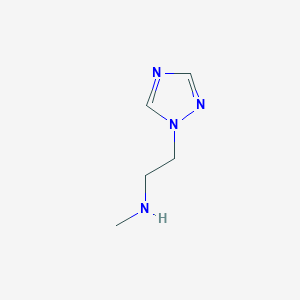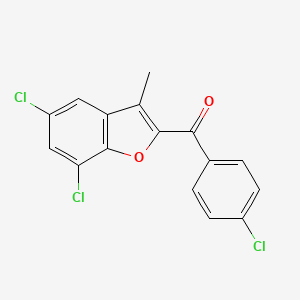![molecular formula C12H9ClN2OS B2655977 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime CAS No. 338967-02-5](/img/structure/B2655977.png)
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime is an organic compound with the molecular formula C12H9ClN2OS It is a derivative of nicotinaldehyde, where the aldehyde group is converted to an oxime, and a 4-chlorophenylsulfanyl group is attached to the nicotinaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime typically involves the following steps:
Formation of 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde: This intermediate can be synthesized by reacting 6-chloronicotinaldehyde with 4-chlorothiophenol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.
Conversion to Oxime: The aldehyde group of 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines or hydroxylamines.
Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The chlorophenylsulfanyl group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde: The precursor to the oxime, which lacks the oxime group.
6-[(4-Fluorophenyl)sulfanyl]nicotinaldehyde oxime: A similar compound with a fluorine atom instead of chlorine.
6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime: A similar compound with a methyl group instead of chlorine.
Uniqueness
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime is unique due to the presence of both the oxime and chlorophenylsulfanyl groups. This combination provides distinct chemical properties, such as enhanced binding affinity and specificity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(NE)-N-[[6-(4-chlorophenyl)sulfanylpyridin-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS/c13-10-2-4-11(5-3-10)17-12-6-1-9(7-14-12)8-15-16/h1-8,16H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPLKXUVLRMUMN-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2655897.png)


![1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2655904.png)
![Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B2655905.png)





![N'-[(furan-2-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2655916.png)

